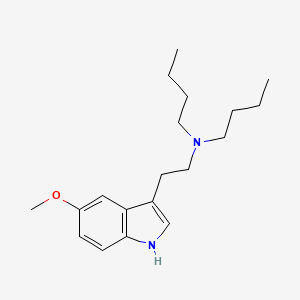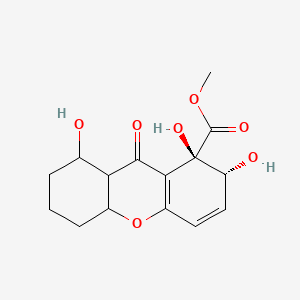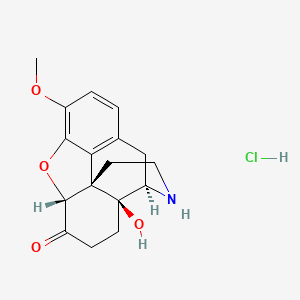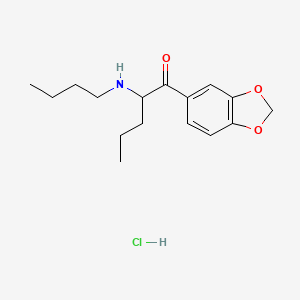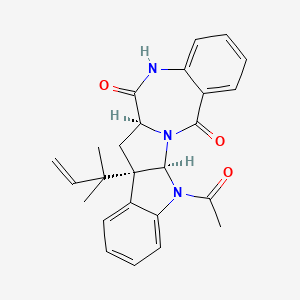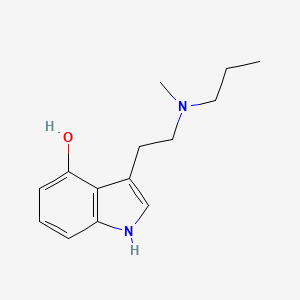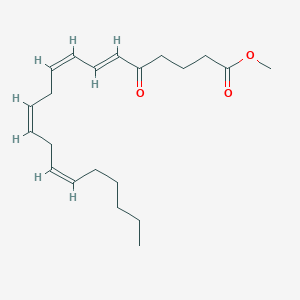
5-oxo-6E,8Z,11Z,14Z-eicosatetraenoicacid,methylester
描述
5-OxoETE methyl ester: is an esterified form of the polyunsaturated keto acid 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid. This compound is a potent proinflammatory agent and is involved in various biological processes, including inflammation and cancer . It acts as an agonist of the oxoeicosanoid receptor 1, which is highly expressed in eosinophils and other immune cells .
作用机制
5-氧代-ETE甲酯通过与氧代二十烷酸受体 1 (OXER1) 结合发挥作用,OXER1 是一种 G 蛋白偶联受体。 这种结合激活了各种细胞内信号通路,包括丝裂原活化蛋白激酶 (MAPK) 通路,从而导致免疫细胞(如嗜酸性粒细胞和中性粒细胞)的激活和迁移 。 该化合物还通过抑制细胞凋亡来促进某些癌细胞系的存活和增殖 .
生化分析
Biochemical Properties
5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester plays a significant role in biochemical reactions, particularly in the context of inflammation and immune responses. It is formed by the oxidation of 5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-HETE) by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) in the presence of nicotinamide adenine dinucleotide phosphate (NADP+) . This compound interacts with various enzymes, proteins, and biomolecules, including the G protein-coupled receptor OXE receptor 1 (OXER1), which mediates its effects on eosinophils, neutrophils, and monocytes . The interactions between 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester and these biomolecules are crucial for its role in chemotaxis, degranulation, and oxidative metabolism.
Cellular Effects
5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester exerts various effects on different cell types and cellular processes. It is a potent chemoattractant for eosinophils, neutrophils, and monocytes, promoting their migration to sites of inflammation . This compound also induces degranulation, leading to the release of granule-bound enzymes and reactive oxygen species, which contribute to the inflammatory response . Additionally, 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and affects gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester involves its binding to the OXE receptor 1 (OXER1), a G protein-coupled receptor highly expressed on eosinophils, neutrophils, and monocytes . Upon binding to OXER1, this compound activates downstream signaling pathways, including the MAPK pathway, leading to various cellular responses such as chemotaxis, degranulation, and oxidative metabolism . Additionally, 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester can change over time due to its stability and degradation. This compound is relatively stable under controlled conditions, but its activity can be influenced by factors such as oxidative stress and the presence of specific enzymes . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to sustained inflammatory responses and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester vary with different dosages in animal models. At low doses, this compound acts as a potent chemoattractant and proinflammatory mediator, promoting the migration and activation of immune cells . At high doses, it can induce toxic or adverse effects, such as excessive inflammation and tissue damage . Threshold effects have been observed, with specific dosages required to elicit significant biological responses .
Metabolic Pathways
5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester is involved in several metabolic pathways, primarily related to arachidonic acid metabolism. It is synthesized from 5-HETE by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) in the presence of NADP+ . This compound can also influence metabolic flux and metabolite levels by modulating the activity of enzymes and other regulatory proteins involved in lipid metabolism .
Transport and Distribution
Within cells and tissues, 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, where it can exert its biological effects . The transport and distribution of this compound are crucial for its role in mediating inflammatory and immune responses .
Subcellular Localization
The subcellular localization of 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester is essential for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . Targeting signals and post-translational modifications may direct it to specific compartments or organelles, influencing its biological activity and interactions with other biomolecules .
准备方法
合成路线和反应条件: 5-氧代-ETE甲酯的合成通常涉及5-氧代-6E,8Z,11Z,14Z-二十碳四烯酸的酯化。 一种常用的方法是脂肪酸的微波辅助衍生化,与传统的加热方法相比,该方法显著缩短了反应时间 。 酯化过程涉及在催化剂(如硫酸或盐酸)存在下,酸与甲醇的反应 .
工业生产方法: 5-氧代-ETE甲酯的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器和连续流动系统以确保高效生产。 质量控制措施,如高效液相色谱 (HPLC),用于确保产品的纯度和一致性 .
化学反应分析
反应类型: 5-氧代-ETE甲酯会经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的氧代衍生物。
还原: 还原反应可以将酮基转化为羟基。
取代: 在适当条件下,酯基可以被其他官能团取代.
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 卤代烷烃和亲核试剂等试剂用于取代反应.
主要产物:
氧化: 形成各种氧代衍生物。
还原: 形成羟基衍生物。
取代: 形成取代的二十碳四烯酸衍生物.
科学研究应用
化学: 5-氧代-ETE甲酯用作脂类生物化学研究中的参考化合物。 它有助于理解脂类氧化和代谢的途径和机制 .
生物学: 在生物学研究中,5-氧代-ETE甲酯用于研究氧代二十烷酸在炎症和免疫反应中的作用。 它在研究嗜酸性粒细胞和中性粒细胞趋化性方面特别有用 .
医学: 该化合物正在研究其在治疗炎症性疾病(如哮喘和其他嗜酸性粒细胞疾病)中的潜在治疗应用。 它还被研究其在癌症进展中的作用以及作为癌症治疗的潜在靶标 .
工业: 在制药行业,5-氧代-ETE甲酯用于开发针对氧代二十烷酸受体 1 的药物。 它还用于生产用于研究和开发的高纯度脂类标准品 .
相似化合物的比较
类似化合物:
- 5-羟基-6E,8Z,11Z,14Z-二十碳四烯酸 (5-HETE)
- 5-氧代-6E,8Z,11Z,14Z-二十碳五烯酸 (5-氧代-EPE)
- 5-氧代-6E,8Z,11Z,14Z-十八碳二烯酸 (5-氧代-ODE)
- 5-氧代-6E,8Z,11Z,14Z-二十碳三烯酸 (5-氧代-ETrE)
独特性: 5-氧代-ETE甲酯的独特性在于它作为氧代二十烷酸受体 1 的激动剂具有很高的效力。 与其他类似化合物相比,它在 β-抑制蛋白募集测定中具有更高的最大响应 。 此外,它在炎症和癌症中的作用使其成为科学研究和治疗开发中极具意义的化合物 .
属性
IUPAC Name |
methyl (6E,8Z,11Z,14Z)-5-oxoicosa-6,8,11,14-tetraenoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20(22)18-16-19-21(23)24-2/h7-8,10-11,13-15,17H,3-6,9,12,16,18-19H2,1-2H3/b8-7-,11-10-,14-13-,17-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPVYNAAXAJXEV-IQTJLPEBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C=C\C(=O)CCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


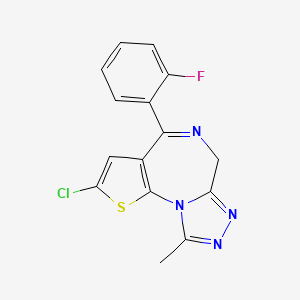
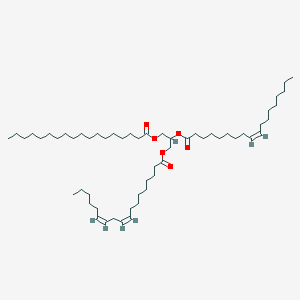
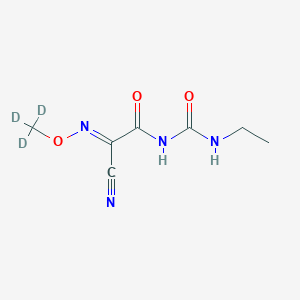

![2-(2-Morpholin-4-ylethyl)-5-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B3026194.png)
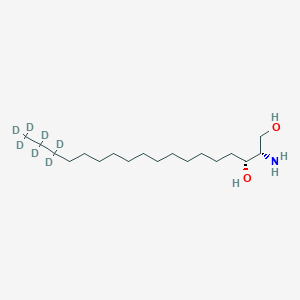
![6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine](/img/structure/B3026196.png)
